molecular formula C8H7BrN2O B7873428 5-Bromo-7-methyl-1,3-benzoxazol-2-amine

5-Bromo-7-methyl-1,3-benzoxazol-2-amine

Cat. No.: B7873428
M. Wt: 227.06 g/mol
InChI Key: MDUMZYBSWZHDHS-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C8H7BrN2O It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

The synthesis of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method involves the condensation of 2-aminophenol with brominated and methylated aldehydes or ketones in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5-Bromo-7-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-7-methyl-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

5-Bromo-7-methyl-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular applications.

Properties

IUPAC Name

5-bromo-7-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUMZYBSWZHDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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